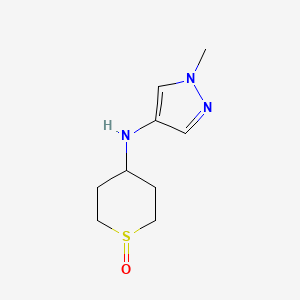
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide is a heterocyclic compound that features a pyrazole ring and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of a suitable diene with sulfur or sulfur-containing reagents.
Coupling of the Pyrazole and Thiopyran Rings: The final step involves coupling the pyrazole and thiopyran rings through an amination reaction, typically using a suitable amine and an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The exact pathways involved depend on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A structurally similar compound with a pyrazole ring but lacking the thiopyran moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: Another related compound used in cross-coupling reactions.
Uniqueness
4-((1-Methyl-1H-pyrazol-4-yl)amino)tetrahydro-2H-thiopyran 1-oxide is unique due to the presence of both the pyrazole and thiopyran rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H15N3OS |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
1-methyl-N-(1-oxothian-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3OS/c1-12-7-9(6-10-12)11-8-2-4-14(13)5-3-8/h6-8,11H,2-5H2,1H3 |
Clé InChI |
OLBUWPPWMZDJIP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)NC2CCS(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)

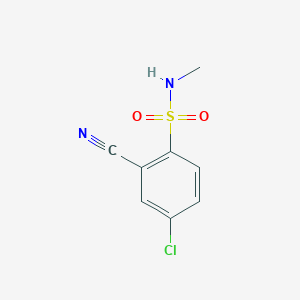



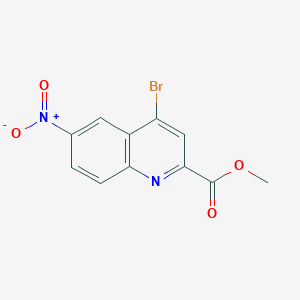
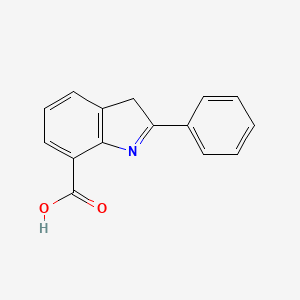
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
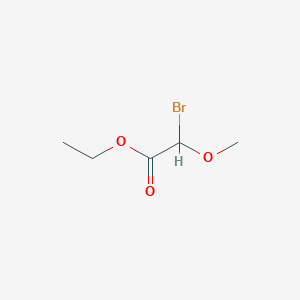


![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)
